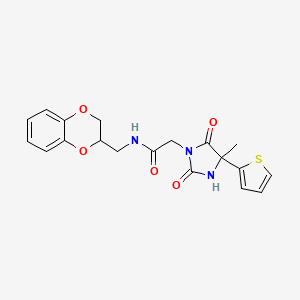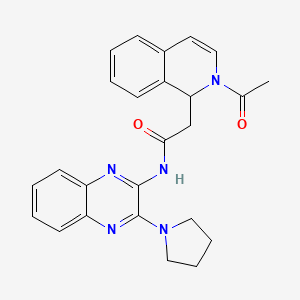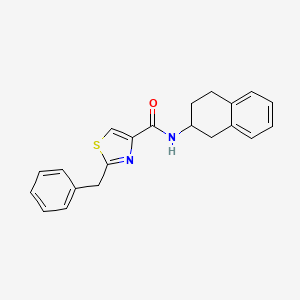![molecular formula C23H23N3O2 B7550549 N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7550549.png)
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide, also known as CCT251545, is a synthetic compound that has gained significant interest in the field of cancer research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide exerts its anticancer effects by inhibiting the activity of CK2, which is overexpressed in many cancer cells. CK2 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide induces cell cycle arrest and apoptosis in cancer cells. Moreover, N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide has been shown to inhibit the DNA repair pathway, which sensitizes cancer cells to chemotherapy drugs.
Biochemical and Physiological Effects:
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide has been shown to have a selective inhibitory effect on CK2, without affecting other kinases. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide has been well-tolerated and has not shown any significant toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Moreover, N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide has been shown to enhance the efficacy of chemotherapy drugs, which makes it a potential candidate for combination therapy. However, there are some limitations to using N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds. Moreover, the long half-life of N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide may make it difficult to study its short-term effects.
Direcciones Futuras
There are several future directions for research on N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide. One potential direction is to study its effects on other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Moreover, future studies could focus on optimizing the pharmacokinetic profile of N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide to improve its efficacy and reduce toxicity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide in humans.
Métodos De Síntesis
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide was first synthesized by a team of researchers led by Dr. Stefan Knapp at the University of Oxford. The synthesis method involves the reaction of 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid with N-cyclopropylcarbonyl-4-aminophenylalanine. The resulting intermediate is then coupled with N,N-dimethylformamide dimethyl acetal to yield N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, it has been shown to enhance the efficacy of chemotherapy drugs in preclinical models. N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide has also been studied for its potential in treating inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(24-17-10-11-17)14-5-8-16(9-6-14)25-23(28)15-7-12-21-19(13-15)18-3-1-2-4-20(18)26-21/h5-9,12-13,17,26H,1-4,10-11H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOPMCZNTLRKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NC4=CC=C(C=C4)C(=O)NC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B7550468.png)



![N-[1-[3-(methanesulfonamido)phenyl]ethyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7550486.png)
![N-[[1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7550492.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2-(thiophene-2-carbonylamino)propanoate](/img/structure/B7550502.png)
![3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7550510.png)

![[2-(4-Fluorophenyl)-2-oxoethyl] 6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7550523.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methyl-3-(4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7550527.png)
![methyl 5-acetyl-4-methyl-2-[2-oxo-2-(3-phenothiazin-10-ylpropylamino)ethyl]-1H-pyrrole-3-carboxylate](/img/structure/B7550554.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide](/img/structure/B7550563.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide](/img/structure/B7550571.png)